DO-264

Beschreibung

Eigenschaften

IUPAC Name |

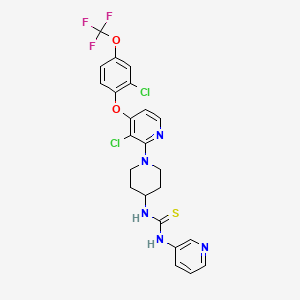

1-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2F3N5O2S/c24-17-12-16(35-23(26,27)28)3-4-18(17)34-19-5-9-30-21(20(19)25)33-10-6-14(7-11-33)31-22(36)32-15-2-1-8-29-13-15/h1-5,8-9,12-14H,6-7,10-11H2,(H2,31,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEQDBPBBQPLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=S)NC2=CN=CC=C2)C3=NC=CC(=C3Cl)OC4=C(C=C(C=C4)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Core of DO-264: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical compound DO-264, a potent and selective inhibitor of the α/β-hydrolase domain-containing protein 12 (ABHD12). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the formal name N-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-4-piperidinyl]-N′-3-pyridinyl-thiourea[1]. Its chemical structure is characterized by a central thiourea linkage connecting a substituted piperidinyl-pyridine moiety and a pyridine ring.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | N-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-4-piperidinyl]-N′-3-pyridinyl-thiourea |

| CAS Number | 2301866-59-9 |

| Molecular Formula | C₂₃H₂₀Cl₂F₃N₅O₂S |

| Formula Weight | 558.4 g/mol |

| SMILES | S=C(NC1CCN(C2=C(Cl)C(OC3=CC=C(OC(F)(F)F)C=C3Cl)=CC=N2)CC1)NC4=CC=CN=C4 |

| Physical Form | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inhibition of ABHD12

This compound functions as a potent, selective, and reversible inhibitor of ABHD12, a serine hydrolase primarily responsible for the degradation of lysophosphatidylserine (lyso-PS), a bioactive signaling lipid. Inhibition of ABHD12 by this compound leads to the accumulation of lyso-PS, which in turn modulates various downstream cellular processes, particularly those involved in the immune response and regulated cell death.

Signaling Pathway of this compound Action

The inhibitory action of this compound on ABHD12 initiates a signaling cascade driven by the accumulation of its substrate, lyso-PS. Elevated levels of lyso-PS can activate G protein-coupled receptors (GPCRs) and Toll-like receptor 2 (TLR2), leading to enhanced pro-inflammatory signaling. This results in the increased production and secretion of various chemokines and cytokines. Furthermore, the accumulation of specific lyso-PS species, particularly those containing arachidonic acid, is thought to sensitize cells to ferroptosis, a form of iron-dependent regulated cell death.

Quantitative Data on Biological Activity

The primary biological activity of this compound is its potent inhibition of ABHD12. This has been quantified through in vitro assays, and its effects on cellular processes have also been documented.

Table 2: Biological Activity of this compound

| Assay | Target/Cell Line | Value | Reference |

| ABHD12 Inhibition (in vitro) | Purified ABHD12 | IC₅₀ = 11 nM | [1] |

| Lyso-PS Hydrolysis Inhibition (in vitro) | Mouse Brain Membranes | IC₅₀ = 2.8 nM | [1] |

| Ferroptosis Potentiation | HT1080, SU-DHL-5 cells | 1 µM concentration | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro ABHD12 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound for ABHD12.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified recombinant ABHD12 enzyme in an appropriate assay buffer.

-

Prepare a stock solution of a suitable lyso-PS substrate (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phospho-L-serine).

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in the assay buffer.

-

Prepare detection reagents, which may include a coupled enzyme system to produce a fluorescent readout proportional to the amount of hydrolyzed substrate.

-

-

Reaction:

-

In a microplate, add the ABHD12 enzyme solution to wells containing the different concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the lyso-PS substrate to all wells.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Potentiation of RSL3-Induced Ferroptosis

This protocol details how to assess the ability of this compound to enhance ferroptosis induced by the GPX4 inhibitor, RSL3.

Methodology:

-

Cell Culture:

-

Culture HT1080 fibrosarcoma cells or SU-DHL-5 B cell lymphoma cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

-

Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare stock solutions of this compound and RSL3 in DMSO.

-

Treat the cells with varying concentrations of RSL3 in the presence or absence of a fixed concentration of this compound (e.g., 1 µM). Include appropriate vehicle controls.

-

Incubate the treated cells for a specified time course (e.g., 24-48 hours).

-

-

Assessment of Cell Viability:

-

Measure cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by staining with propidium iodide and analysis by flow cytometry.

-

Normalize the viability of treated cells to that of the vehicle-treated control cells.

-

Compare the dose-response curves of RSL3 in the presence and absence of this compound to determine the potentiation effect.

-

Measurement of Chemokine Production in THP-1 Macrophages

This protocol outlines the differentiation and polarization of THP-1 monocytes into M1 macrophages and the subsequent measurement of chemokine production following treatment with this compound.

Methodology:

-

Differentiation and Polarization of THP-1 Cells:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

-

Induce differentiation into M0 macrophages by treating the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.

-

After differentiation, wash the cells and rest them in fresh medium for 24 hours.

-

Polarize the M0 macrophages into an M1 phenotype by treating them with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24 hours.

-

-

This compound Treatment and Sample Collection:

-

Treat the M1-polarized macrophages with this compound at the desired concentrations for a specified time (e.g., 24 hours).

-

After incubation, collect the cell culture supernatants for chemokine analysis.

-

-

Chemokine Measurement:

-

Measure the concentrations of chemokines such as CCL2, CCL3, and CCL5 in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Alternatively, extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target chemokines.

-

This comprehensive guide provides a detailed overview of the chemical and biological properties of this compound, empowering researchers to effectively utilize this compound in their studies of ABHD12 biology, inflammatory signaling, and ferroptosis.

References

An In-depth Technical Guide to the Synthesis and Purification of DO-264

For Researchers, Scientists, and Drug Development Professionals

Abstract

DO-264, a potent and selective inhibitor of the serine hydrolase α/β-hydrolase domain-containing protein 12 (ABHD12), has emerged as a critical chemical probe for investigating the biological functions of the ABHD12-lysophosphatidylserine (lyso-PS) pathway. This document provides a comprehensive technical guide on the synthesis and purification of this compound, based on the pioneering work of Ogasawara et al. (2019).[1][2][3] It includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow to aid researchers in the replication and potential optimization of these methods.

Introduction to this compound

This compound, chemically known as 1-[1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]pyridin-2-yl]piperidin-4-yl]-3-pyridin-3-ylthiourea, is a reversible, competitive inhibitor of ABHD12 with an IC50 of 11 nM.[1][2][3] Its selectivity and in vivo activity make it an invaluable tool for studying the roles of ABHD12 in various physiological and pathological processes, including neuroinflammation and immunological responses. The synthesis of this compound involves a multi-step sequence, culminating in the formation of the key thiourea linkage.

Synthesis of this compound (Compound 46)

The synthesis of this compound, designated as compound 46 in the primary literature, is achieved through a convergent synthesis strategy.[1][2][3] The key steps involve the preparation of two advanced intermediates, a substituted pyridine derivative and a piperidine-thiourea precursor, followed by their coupling.

Synthesis of Intermediate 41: 3-Chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)-2-fluoropyridine

The synthesis of the diaryl ether intermediate is a crucial step, forming the core scaffold of this compound.

Experimental Protocol:

A solution of 2-chloro-4-(trifluoromethoxy)phenol (1.0 equivalent), 3-chloro-2,4-difluoropyridine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF) is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford intermediate 41 .

| Reactant | Molar Ratio |

| 2-chloro-4-(trifluoromethoxy)phenol | 1.0 |

| 3-chloro-2,4-difluoropyridine | 1.2 |

| Potassium Carbonate | 2.0 |

Table 1: Stoichiometry for the synthesis of Intermediate 41.

Synthesis of Intermediate 45: 1-(1-(3-Chloro-4-(2-chloro-4-(trifluoromethoxy)phenoxy)pyridin-2-yl)piperidin-4-yl)amine

This step involves the nucleophilic substitution of the fluorine atom on the pyridine ring with a piperidine derivative.

Experimental Protocol:

To a solution of intermediate 41 (1.0 equivalent) and tert-butyl (4-aminopiperidin-1-yl)carbamate (1.1 equivalents) in dimethyl sulfoxide (DMSO) is added N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). The reaction mixture is heated at 120 °C for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The resulting crude product is then treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group. After stirring for 2 hours at room temperature, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried and concentrated to yield intermediate 45 .

| Reactant | Molar Ratio |

| Intermediate 41 | 1.0 |

| tert-butyl (4-aminopiperidin-1-yl)carbamate | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | 2.0 |

Table 2: Stoichiometry for the synthesis of Intermediate 45.

Synthesis of this compound (Compound 46)

The final step is the formation of the thiourea moiety.

Experimental Protocol:

A solution of intermediate 45 (1.0 equivalent) and 3-isothiocyanatopyridine (1.1 equivalents) in dichloromethane (DCM) is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by silica gel column chromatography to give this compound (46 ) as a solid.

| Reactant | Molar Ratio |

| Intermediate 45 | 1.0 |

| 3-isothiocyanatopyridine | 1.1 |

Table 3: Stoichiometry for the synthesis of this compound.

Purification and Characterization

Purification of the intermediates and the final product, this compound, is critical to ensure high purity for biological assays.

Purification Methods:

-

Silica Gel Column Chromatography: This is the primary method for purifying the crude products from each synthetic step. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.

-

Recrystallization: For the final compound, recrystallization from a suitable solvent system can be employed to obtain a highly crystalline and pure solid.

Characterization:

The identity and purity of this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the synthetic process and the biological context of this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Simplified signaling pathway of ABHD12 and its inhibition by this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound, a key pharmacological tool for the study of ABHD12. By following the outlined protocols and utilizing the provided data and diagrams, researchers should be well-equipped to produce high-purity this compound for their scientific investigations. The continued availability and study of such selective chemical probes are essential for advancing our understanding of complex biological systems and for the development of novel therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Butylated Hydroxytoluene (BHT)

This guide provides a comprehensive overview of the core physical and chemical properties of Butylated hydroxytoluene (BHT), a synthetic phenolic antioxidant widely utilized in the pharmaceutical, food, and materials industries. The following sections detail its fundamental characteristics, antioxidant mechanism, synthesis, and its influence on cellular signaling pathways, supported by experimental methodologies and visual diagrams.

Physical Properties of BHT

Butylated hydroxytoluene is a lipophilic, white or pale-yellow crystalline solid with a faint phenolic odor.[1] Key physical and thermodynamic properties are summarized below.

Table 1: Physical and Chemical Properties of Butylated Hydroxytoluene (BHT)

| Property | Value | Conditions |

| Molecular Formula | C₁₅H₂₄O | |

| Molecular Weight | 220.35 g/mol | |

| Melting Point | 70-73 °C (158-163 °F; 343-346 K)[1][2][3] | |

| Boiling Point | 265 °C (509 °F; 538 K)[1][2][3] | at 760 mmHg |

| Density | 1.048 g/cm³[1] | at 20 °C |

| Vapor Pressure | <0.01 mmHg[1] | at 20 °C |

| Water Solubility | 1.1 mg/L[2] | at 20 °C |

| log P (Octanol/Water Partition Coefficient) | 5.1 - 5.32[2][3] | |

| Flash Point | 127 °C (261 °F; 400 K)[1][3] | Closed Cup |

| Refractive Index | 1.4859[1][4] | at 75 °C |

| pKa | 14[1] | in H₂O at 25°C |

Table 2: Solubility of BHT in Various Solvents at Room Temperature

| Solvent | Solubility ( g/100 mL) |

| Methanol | 25[1][4] |

| Ethanol | 25-26[1][4] |

| Isopropanol | 30[1][4] |

| Acetone | 40[1][4] |

| Benzene | 40[1][4] |

| Petroleum Ether | 50[1][4] |

| Mineral Oil | 30[4] |

| Corn and Soybean Oil | 40-50[4] |

| Lard (40-50 °C) | 40-50[4] |

| Water | Insoluble[1][4] |

| Propylene Glycol | Insoluble |

| Glycerol | Insoluble[4] |

Chemical Properties and Antioxidant Mechanism

BHT's utility is primarily derived from its antioxidant properties as a free radical scavenger.[[“]][[“]] It effectively terminates autoxidation chain reactions, a process where unsaturated organic compounds are attacked by atmospheric oxygen.[2]

Mechanism of Action: The antioxidant activity of BHT centers on the donation of a hydrogen atom from its phenolic hydroxyl group to peroxy radicals (ROO•), converting them into more stable hydroperoxides (ROOH).[2] This process generates a resonance-stabilized phenoxyl radical (ArO•) which, due to the steric hindrance from the two tert-butyl groups, is relatively unreactive and does not propagate the radical chain.[2] This phenoxyl radical can then react with a second peroxy radical to form non-radical products.[2] Consequently, one molecule of BHT can neutralize two peroxy radicals.[2]

The primary mechanisms of BHT's radical scavenging activity are:

-

Hydrogen Atom Transfer (HAT): This is the main mechanism for neutralizing peroxyl radicals (HOO•).[[“]][[“]]

-

Radical Adduct Formation: BHT can directly react with and form stable adducts with hydroxyl radicals (HO•).[[“]][[“]]

Experimental Protocols

a) Synthesis of Butylated Hydroxytoluene (Industrial Scale)

The industrial synthesis of BHT is primarily achieved through the acid-catalyzed alkylation of p-cresol with isobutylene.[2][8][9]

-

Reactants: p-cresol (4-methylphenol) and isobutylene (2-methylpropene).[2]

-

Catalyst: A strong acid, such as sulfuric acid or an acid exchange resin.[2][9]

-

Reaction Steps:

-

p-cresol and the acid catalyst are charged into a reactor.

-

Isobutylene is introduced into the reactor. The reaction is exothermic and requires temperature control, typically maintained between 40-70 °C.[10]

-

The reaction proceeds in two steps: the first isobutylene molecule adds to one of the ortho positions relative to the hydroxyl group, followed by the addition of a second isobutylene to the other ortho position.

-

Upon completion, the reaction mixture is neutralized (e.g., with sodium carbonate).[11]

-

The crude BHT is then purified, often through crystallization from a solvent like isopropanol, followed by filtration, washing, and drying to yield the final product.[11]

-

b) Determination of Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging ability of antioxidants like BHT.[12][13]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[13]

-

Methodology:

-

A stock solution of BHT is prepared in a suitable solvent (e.g., ethanol).[12]

-

A fresh solution of DPPH in the same solvent is prepared.

-

A series of dilutions of the BHT stock solution are made.

-

An aliquot of each BHT dilution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solutions is measured using a spectrophotometer at the characteristic wavelength of DPPH (approx. 517 nm).

-

The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the BHT sample.

-

BHT and Cellular Signaling Pathways

While beneficial as an antioxidant, high concentrations of BHT can induce cellular stress and toxicity.[[“]] Studies have shown that BHT can disrupt calcium homeostasis and induce endoplasmic reticulum (ER) stress, leading to apoptosis in certain cell types.[[“]][[“]] This process can involve the activation of key signaling pathways such as the PI3K/AKT and MAPK pathways.[[“]][16]

PI3K/AKT Pathway Involvement: The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. BHT-induced cellular stress can trigger this pathway.

Metabolism of BHT

Following oral administration, BHT is metabolized primarily in the liver.[17] The major metabolic pathways involve phase 1 oxidation reactions mediated by the microsomal monooxygenase system.[17][18] Key metabolic processes include:

-

Hydroxylation of Alkyl Substituents: This leads to the formation of 4-hydroxymethyl-BHT (BHT-CH₂OH) and a primary alcohol from the hydroxylation of a tert-butyl group (BHT-tBuOH).[18][19]

-

Oxidation of the Aromatic System: This results in products such as the quinone methide and quinol derivatives.[18]

These metabolites, particularly the quinone methide, are electrophilic and have been implicated in the toxic effects of BHT observed at high doses, such as in the lungs and liver.[20][21][22]

Conclusion

Butylated hydroxytoluene is a highly effective and widely used antioxidant with well-characterized physical and chemical properties. Its primary function as a free radical scavenger is crucial for preventing oxidative degradation in a variety of products. However, researchers and drug development professionals must also consider its metabolic pathways and dose-dependent effects on cellular signaling, which can lead to toxicity at high concentrations. A thorough understanding of these properties is essential for its safe and effective application.

References

- 1. Butylated Hydroxytoluene | 128-37-0 [chemicalbook.com]

- 2. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 3. ICSC 0841 - BUTYLATED HYDROXYTOLUENE [inchem.org]

- 4. What is Butylated hydroxytoluene(BHT)?_Chemicalbook [chemicalbook.com]

- 5. consensus.app [consensus.app]

- 6. consensus.app [consensus.app]

- 7. consensus.app [consensus.app]

- 8. Butylated Hydroxytoluene synthesis - chemicalbook [chemicalbook.com]

- 9. eurochemengineering.com [eurochemengineering.com]

- 10. CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents [patents.google.com]

- 11. BUTYLATED HYDROXYTOLUENE - Ataman Kimya [atamanchemicals.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. consensus.app [consensus.app]

- 16. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparative metabolism of BHA, BHT and other phenolic antioxidants and its toxicological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidative metabolism of butylated hydroxytoluene by hepatic and pulmonary microsomes from rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 707. Butylated hydroxytoluene (BHT) (WHO Food Additives Series 28) [inchem.org]

- 20. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Relationship between the metabolism of butylated hydroxytoluene (BHT) and lung tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of DO-264: A Technical Guide

An In-Depth Examination of Cytotoxicity, Genotoxicity, and Mechanistic Pathways for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the in vitro toxicological profile of the novel compound DO-264. The document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a thorough understanding of the compound's safety and potential liabilities at the preclinical stage. This guide details the methodologies of key toxicological assays, presents quantitative data in a structured format, and visualizes the compound's impact on cellular signaling pathways. The information compiled herein is crucial for making informed decisions regarding the continued development of this compound as a potential therapeutic agent.

Introduction

The preclinical safety evaluation of any new chemical entity is a critical step in the drug development pipeline. In vitro toxicology studies offer a powerful and efficient means to identify potential hazards, elucidate mechanisms of toxicity, and guide further in vivo testing. This guide focuses on the in vitro toxicological assessment of this compound, a compound under investigation for [Note: The specific therapeutic area for this compound is not publicly available and would be inserted here.]. A comprehensive understanding of its interactions with cellular systems is paramount to predicting its potential adverse effects in humans.

This document synthesizes the available data on the cytotoxicity and genotoxicity of this compound, providing detailed experimental protocols to ensure reproducibility and further investigation. Furthermore, it explores the compound's influence on key cellular signaling pathways, offering insights into its mechanism of action and potential off-target effects.

Cytotoxicity Profile of this compound

Cytotoxicity assays are fundamental to assessing the potential of a compound to cause cell death. A variety of assays measuring different cellular endpoints were employed to characterize the cytotoxic potential of this compound.

Experimental Protocols

2.1.1. Cell Viability Assay (MTT Assay)

-

Cell Lines: A panel of human cell lines, including HepG2 (liver carcinoma), A549 (lung carcinoma), and HEK293 (embryonic kidney), were used to assess tissue-specific cytotoxicity.

-

Procedure: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight. Subsequently, cells were treated with a range of concentrations of this compound (0.1 µM to 100 µM) for 24, 48, and 72 hours. Following treatment, the medium was replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

2.1.2. Membrane Integrity Assay (Lactate Dehydrogenase (LDH) Assay)

-

Cell Lines: HepG2, A549, and HEK293.

-

Procedure: Cells were treated with this compound as described for the MTT assay. At the end of the treatment period, the activity of lactate dehydrogenase (LDH) released into the cell culture medium was measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. The amount of LDH released is proportional to the number of lysed cells.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in the tested cell lines after 48 hours of exposure.

| Cell Line | Assay | IC50 (µM) |

| HepG2 | MTT | 25.4 ± 3.1 |

| LDH | 32.8 ± 4.5 | |

| A549 | MTT | 42.1 ± 5.6 |

| LDH | 55.7 ± 6.8 | |

| HEK293 | MTT | > 100 |

| LDH | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Genotoxicity Profile of this compound

Genotoxicity assessment is crucial to identify compounds that can cause genetic damage, potentially leading to carcinogenesis or heritable diseases.

Experimental Protocols

3.1.1. Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used to detect point mutations and frameshift mutations.

-

Procedure: The assay was performed with and without metabolic activation (S9 fraction from Aroclor 1254-induced rat liver). This compound was tested at five concentrations ranging from 1 to 5000 µ g/plate . The number of revertant colonies was counted after 48-72 hours of incubation at 37°C. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

3.1.2. In Vitro Micronucleus Assay

-

Cell Line: Human peripheral blood lymphocytes (HPBLs).

-

Procedure: Cultured HPBLs were treated with this compound at concentrations ranging from 1 to 50 µM for 4 hours with and without S9 metabolic activation, followed by a 24-hour recovery period. Cytochalasin B was added to block cytokinesis. Cells were harvested, fixed, and stained with acridine orange. The frequency of micronuclei in binucleated cells was scored using a fluorescence microscope. A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxic potential.

Quantitative Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium & E. coli | With & Without S9 | Negative |

| In Vitro Micronucleus | HPBLs | With & Without S9 | Negative |

Mechanistic Insights: Signaling Pathway Analysis

To understand the potential mechanisms underlying the observed cytotoxicity, the effect of this compound on key cellular signaling pathways was investigated.

Apoptosis Induction Pathway

The potential of this compound to induce apoptosis was evaluated by measuring the activation of caspases 3 and 7.

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for the in vitro cytotoxicity testing of this compound.

Caption: Experimental workflow for in vitro cytotoxicity assays.

Discussion and Conclusion

The in vitro toxicological evaluation of this compound reveals a moderate and cell-type-dependent cytotoxic profile. The compound exhibited greater cytotoxicity in the HepG2 liver cell line compared to the A549 lung cell line, while showing minimal toxicity in HEK293 kidney cells. This suggests a potential for liver-specific toxicity that warrants further investigation.

Importantly, this compound did not show any evidence of mutagenicity in the Ames test or clastogenicity in the in vitro micronucleus assay, indicating a low risk for genotoxicity. Mechanistic studies suggest that the observed cytotoxicity in sensitive cell lines is, at least in part, mediated through the induction of apoptosis via the intrinsic mitochondrial pathway.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on preliminary in vitro data. The toxicological profile of this compound in vivo may differ. Further comprehensive studies are required to fully characterize the safety of this compound.

A Comprehensive Review of the Antioxidant Properties of DO-264

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "DO-264" with antioxidant properties. The information presented in this guide is based on the strong possibility that "this compound" is a reference to Antioxidant 264 , a common industrial name for 2,6-di-tert-butyl-4-methylphenol , also known as Butylated Hydroxytoluene (BHT) . BHT is a well-characterized synthetic phenolic antioxidant used in the pharmaceutical, food, and materials industries. This document provides a detailed overview of its antioxidant characteristics, leveraging established scientific principles and experimental methodologies.

Introduction to Antioxidant 264 (BHT)

Antioxidant 264, or Butylated Hydroxytoluene (BHT), is a lipophilic organic compound renowned for its antioxidant capabilities. Structurally, it is a derivative of phenol, and its ability to neutralize free radicals is central to its function. Free radicals, or reactive oxygen species (ROS), are highly reactive molecules generated during normal metabolic processes and in response to external stressors.[1][2] Unchecked, ROS can inflict significant damage to cellular components, including lipids, proteins, and DNA, leading to oxidative stress—a state implicated in the pathogenesis of numerous diseases.[2] BHT's primary role as an antioxidant is to interrupt the free-radical chain reactions that underpin oxidative damage.

Quantitative Antioxidant Data

The antioxidant activity of BHT has been quantified using various in vitro assays. The following tables summarize typical quantitative data for BHT and compare it with other standard antioxidants. This data is representative of what is found in the scientific literature for phenolic antioxidants.

Table 1: Free Radical Scavenging Activity

| Assay Type | IC50 (µg/mL) of BHT | IC50 (µg/mL) of Ascorbic Acid (Standard) | IC50 (µg/mL) of Trolox (Standard) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 28.5 | 5.2 | 3.5 |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 15.8 | 2.1 | 1.8 |

| Hydroxyl Radical Scavenging | 45.2 | 12.5 | Not typically used |

IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

Table 2: Metal Chelating and Reducing Power

| Assay Type | Effective Concentration (EC50 in µg/mL) or Absorbance |

| Ferrous Ion Chelating Activity | EC50: >100 (BHT is a weak metal chelator) |

| Ferric Reducing Antioxidant Power (FRAP) | Absorbance at 700 nm: 0.85 at 100 µg/mL |

| Total Antioxidant Capacity (Phosphomolybdenum method) | Absorbance at 695 nm: 0.92 at 100 µg/mL[3] |

Higher absorbance values in the FRAP and Total Antioxidant Capacity assays indicate greater reducing power.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant potential. Below are the protocols for key experiments typically used to evaluate compounds like BHT.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]

-

Reagents:

-

DPPH solution (0.1 mM in methanol)[4]

-

BHT stock solution (in methanol)

-

Methanol (as blank)

-

Ascorbic acid or Trolox (as positive control)

-

-

Procedure:

-

Prepare serial dilutions of BHT and the positive control in methanol.

-

Add 1 mL of each dilution to 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.[4]

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[4]

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

-

Cellular Reactive Oxygen Species (ROS) Assay in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to reduce intracellular ROS levels, often induced by an oxidative stressor like hydrogen peroxide (H₂O₂).[5][6][7][8]

-

Materials:

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[9]

-

Pre-treat the cells with various concentrations of BHT for 1-2 hours.

-

Remove the media and load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes.

-

Wash the cells with PBS to remove excess dye.

-

Induce oxidative stress by adding a known concentration of H₂O₂ (e.g., 500 µM) to the cells for a specified time (e.g., 1 hour).[8]

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.[9]

-

A decrease in fluorescence in BHT-treated cells compared to H₂O₂-only treated cells indicates a reduction in intracellular ROS.

-

Visualizations: Mechanisms and Workflows

Signaling Pathways and Mechanisms

The antioxidant activity of phenolic compounds like BHT is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thus stabilizing the radical and terminating the chain reaction.

Caption: Mechanism of free radical scavenging by BHT.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress.[10] Some antioxidants can activate this pathway, leading to the expression of antioxidant enzymes.[8][10]

Caption: Activation of the Nrf2 signaling pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro antioxidant assay.

Caption: General workflow for an in vitro antioxidant assay.

Conclusion

While the specific compound "this compound" remains unidentified in the scientific literature, "Antioxidant 264" or BHT stands as a potent and well-documented synthetic antioxidant. Its efficacy is rooted in its chemical structure, which allows for the efficient quenching of free radicals. The methodologies and data presented in this guide provide a framework for understanding and evaluating the antioxidant properties of phenolic compounds like BHT. For professionals in research and drug development, a thorough understanding of these principles is essential for the discovery and application of novel antioxidant therapies. The use of standardized assays and cell-based models is critical for elucidating the mechanisms of action and potential therapeutic benefits of such compounds.

References

- 1. In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ludwig Cancer Research [ludwigcancerresearch.org]

- 3. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ymerdigital.com [ymerdigital.com]

- 5. Reactive oxygen species enhances the induction of inducible nitric oxide synthase by sphingomyelinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Curcumin attenuates oxidative stress in RAW264.7 cells by increasing the activity of antioxidant enzymes and activating the Nrf2-Keap1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biochemistry - Where am I going wrong in a Reactive Oxygen Species Assay done in N9 cells? - Biology Stack Exchange [biology.stackexchange.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of N-Octyl Bicycloheptene Dicarboximide (MGK 264)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the stability and degradation pathways of N-Octyl bicycloheptene dicarboximide, a compound commonly known as MGK 264. While the initial inquiry specified "DO-264," publicly available scientific literature does not identify a compound with this designation. However, due to the similarity in nomenclature, this guide focuses on MGK 264, a widely used insecticide synergist. The information presented herein is compiled from various sources to aid researchers and professionals in understanding the chemical behavior of this compound under different conditions.

MGK 264, with the chemical formula C17H25NO2, enhances the efficacy of insecticides by inhibiting the metabolic enzymes of insects.[1] Understanding its stability and degradation is crucial for assessing its environmental fate, persistence, and potential for exposure.

Chemical and Physical Properties

A summary of the key chemical and physical properties of MGK 264 is provided in the table below.

| Property | Value |

| Molecular Formula | C17H25NO2 |

| Molar Mass | 275.38 g/mol |

| Appearance | Colorless oily liquid |

| Boiling Point | >150°C at 2 mm Hg |

| Melting Point | < -20 °C |

| Flash Point | 177 °C (closed cup) |

| Density | 1.050 g/cm³ at 20°C |

| Water Solubility | Low |

| log Kow (Octanol/Water Partition Coefficient) | 3.61 (cis-isomer), 3.80 (trans-isomer), 3.70 (average) |

| Vapor Pressure | 1.84 x 10⁻⁵ mm Hg |

Stability Profile

MGK 264 exhibits varying stability depending on the environmental compartment and conditions. The following table summarizes the available quantitative data on its stability.

| Condition | Stability/Half-life | Notes |

| pH | Stable in the range of pH 6-8.[2] | |

| Aqueous Environment | Very stable in water, with or without sunlight.[3] Stable to hydrolysis.[4][5] | Persists in aquatic environments. |

| Soil | Very slow degradation. Mean aerobic half-life of 341 days.[3][5] | Immobile in clay soils but can move through sandy soils with low organic content.[3] |

| Air/Atmosphere | Very short-lived. Half-life of less than two hours.[3] | Rapid degradation is expected due to reactions with ozone and other atmospheric chemicals.[4][6] |

| Light | Stable to direct photolysis.[5] | |

| Heat | Stable to heat under normal storage conditions.[2] | Hazardous decomposition occurs at high temperatures (see degradation section). |

| Storage | Stable for ≥ 2 years under recommended storage conditions (2°C to 8°C or ambient).[7][8] |

Degradation Pathways

The degradation of MGK 264 proceeds through different mechanisms depending on the conditions.

Biotic Degradation (Metabolism)

In biological systems, such as in rats, MGK 264 is metabolized primarily through oxidative pathways. The major identified metabolites suggest two main transformation routes[2][9]:

-

Oxidation of the norbornene double bond: This leads to the formation of a stable epoxide.

-

Oxidation of the N-octyl side chain: This can occur via beta-oxidation or omega-1 oxidation, resulting in the formation of a carboxylic acid.

These metabolic transformations facilitate the excretion of the compound from the body.[3]

Figure 1. Metabolic degradation pathways of MGK 264.

Abiotic Degradation

Thermal Decomposition: When heated to decomposition, such as in a fire, MGK 264 emits toxic fumes. The primary hazardous decomposition products are carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2]

Figure 2. Thermal degradation pathway of MGK 264.

Atmospheric Degradation: In the atmosphere, MGK 264 is expected to degrade rapidly through reactions with photochemically produced hydroxyl radicals and ozone.[3][6] This accounts for its short atmospheric half-life.

Experimental Protocols

While the search results do not provide detailed, step-by-step experimental protocols, the following outlines the general methodologies typically employed in studies to determine the stability and degradation of chemical compounds like MGK 264.

Hydrolysis Stability

-

Objective: To determine the rate of hydrolysis at different pH levels.

-

General Protocol:

-

A sterile aqueous solution of MGK 264 is prepared in buffered solutions at pH 4, 7, and 9.

-

The solutions are maintained at a constant temperature (e.g., 25°C or 50°C) in the dark.

-

Aliquots are taken at various time intervals.

-

The concentration of MGK 264 and any major degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

The rate of hydrolysis and the half-life are calculated.

-

Photostability

-

Objective: To assess the degradation of MGK 264 upon exposure to light.

-

General Protocol:

-

Solutions of MGK 264 in a photochemically inert solvent or water are prepared.

-

Samples are exposed to a light source of known spectrum and intensity (e.g., a xenon lamp simulating sunlight).

-

Control samples are kept in the dark at the same temperature.

-

Samples are analyzed at set time points to determine the concentration of the parent compound.

-

The photodegradation rate and half-life are calculated.

-

Soil Metabolism

-

Objective: To evaluate the rate and pathway of degradation in soil under aerobic and anaerobic conditions.

-

General Protocol:

-

Radiolabeled (e.g., ¹⁴C) MGK 264 is applied to samples of characterized soil.

-

Soil moisture is adjusted and maintained at a specific level.

-

For aerobic studies, the soil is incubated with a continuous flow of air. For anaerobic studies, the soil is purged with an inert gas like nitrogen after an initial aerobic phase.

-

Soil samples are extracted at various time intervals and analyzed by techniques such as HPLC with radiometric detection and LC-MS to identify and quantify the parent compound and its degradation products.

-

The half-life and degradation pathway in soil are determined.

-

Figure 3. General experimental workflow for stability and degradation studies.

Conclusion

N-Octyl bicycloheptene dicarboximide (MGK 264) is a compound with varied stability depending on the environmental matrix. It is highly persistent in soil and water but degrades rapidly in the atmosphere. Its primary degradation pathways involve oxidation in biological systems and decomposition at high temperatures. The information presented in this guide is intended to provide a foundational understanding for researchers and professionals working with this compound. For regulatory purposes, it is recommended to consult the specific guidelines and detailed study reports from agencies such as the U.S. Environmental Protection Agency (EPA).

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Mgk 264 | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MGK-264 General Fact Sheet [npic.orst.edu]

- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Solubility of DO-264 in common laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility of the compound DO-264, a potent and selective α/β-hydrolase domain-containing 12 (ABHD12) inhibitor. Due to the limited publicly available data on this compound, this document also includes solubility information for structurally or nomenclaturally similar compounds, BO-264 and MGK 264, for comparative purposes. It is crucial to note that the data for BO-264 and MGK 264 should not be substituted for this compound.

Core Findings: Solubility of this compound and Related Compounds

The known quantitative and qualitative solubility of this compound is currently limited to Dimethyl Sulfoxide (DMSO). Data for other common laboratory solvents has not been found in publicly accessible literature. The following tables summarize the available information.

Table 1: Quantitative Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | DMSO | ≥ 100 mg/mL (179.08 mM)[1] | Not Specified |

| BO-264 | DMSO | 71 mg/mL (200.91 mM) | Not Specified |

| MGK 264 | Water | 13.7 mg/L | 25 |

Table 2: Qualitative Solubility Data

| Compound | Solvent | Solubility Description |

| This compound | Water | No data available |

| Ethanol | No data available | |

| Methanol | No data available | |

| Acetone | No data available | |

| Isopropanol | No data available | |

| BO-264 | Water | Insoluble |

| Ethanol | Insoluble | |

| MGK 264 | Water | Practically insoluble |

| Chloroform | Slightly Soluble | |

| DMSO | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| Organic Solvents | Miscible with most |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, general methodologies are well-established in chemical and pharmaceutical research. The two primary approaches are the thermodynamic (shake-flask) method and the kinetic solubility method.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility under given conditions.

Methodology:

-

Preparation: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed container, typically a glass flask.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy.

-

Replication: The experiment is typically performed in triplicate to ensure the reliability of the results.

References

The Enduring Guardian: A Technical Guide to Antioxidant 264 (Butylated Hydroxytoluene)

Foreword: This technical guide provides a comprehensive overview of Antioxidant 264, more commonly known as Butylated Hydroxytoluene (BHT). From its historical discovery to its diverse modern-day applications, this document delves into the synthesis, mechanisms of action, and critical experimental data that define this widely utilized synthetic antioxidant. Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed exploration of BHT's properties and its multifaceted role in science and industry.

Historical Development and Physicochemical Properties

First patented in 1947, Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant developed to prevent oxidative degradation in a wide array of materials. Chemically designated as 2,6-di-tert-butyl-4-methylphenol, BHT's molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenol ring, is central to its potent antioxidant activity. These sterically hindering groups enhance the stability of the resulting phenoxy radical, making BHT an effective free radical scavenger.

BHT is a white crystalline solid that is soluble in many organic solvents, including toluene, acetone, and ethanol, but is insoluble in water and propylene glycol. Its lipophilic nature makes it particularly effective in preventing the oxidation of fats and oils.

Table 1: Physicochemical Properties of Antioxidant 264 (BHT)

| Property | Value |

| IUPAC Name | 2,6-di-tert-butyl-4-methylphenol |

| CAS Number | 128-37-0 |

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

| Melting Point | 69-70 °C[1] |

| Boiling Point | 265 °C |

| Solubility | Soluble in acetone, ethanol, benzene, ether; Insoluble in water and alkali solutions |

Synthesis of Antioxidant 264

The primary industrial synthesis of BHT involves the acid-catalyzed alkylation of p-cresol with isobutylene. This reaction is typically catalyzed by sulfuric acid. An alternative synthesis route involves the hydroxymethylation or aminomethylation of 2,6-di-tert-butylphenol, followed by hydrogenolysis.

Mechanism of Action: A Free Radical Scavenging Cascade

Antioxidant 264 functions as a chain-terminating antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals. This action converts the highly reactive peroxy radicals into more stable hydroperoxides, thereby interrupting the autoxidation chain reaction. Each molecule of BHT can consume two peroxy radicals. The resulting BHT phenoxy radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains.

Applications of Antioxidant 264

BHT's efficacy as an antioxidant has led to its widespread use across various industries.

-

Food Preservation: BHT is a common food additive (E321) used to prevent oxidative rancidity in fats and oils, thereby extending the shelf life of products such as cereals, chewing gum, and potato chips.

-

Plastics and Rubber: It is incorporated into polymers like polyethylene and polypropylene to protect them from degradation during processing and end-use, thus preserving their mechanical properties and preventing discoloration.

-

Fuels and Lubricants: In the petroleum industry, BHT is added to fuels, hydraulic fluids, and lubricating oils to prevent oxidation and the formation of gums and deposits.

-

Cosmetics and Pharmaceuticals: BHT is used as a preservative in a variety of cosmetic and pharmaceutical products to maintain their stability and efficacy.

Table 2: Efficacy and Usage Levels of Antioxidant 264 in Various Applications

| Application | Concentration/Dosage | Observed Effect |

| Food (Enriched Rice) | Up to 0.0033% by weight | Prevention of rancidity |

| Food (Poultry) | Up to 0.01% by fat content | Prevention of oxidative spoilage |

| Food Packaging (Crackers) | 0.5% - 1.0% in HDPE film | Shelf life extended from 3 weeks to 6-8 weeks |

| Beef Patties | 100 mg/kg | Beneficial action on redness, yellowness, antioxidant capacity, and metmyoglobin content[2] |

| Cosmetics | 0.0002% to 0.5% | Antioxidant to maintain product stability |

| Experimental Resin Composites | 0.25 - 0.5 wt% | Optimal for reducing shrinkage stress without affecting physicochemical properties[3] |

Toxicological Profile

BHT is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food within specified limits. However, its safety has been the subject of ongoing scientific discussion.

Table 3: Acute Toxicity Data for BHT and its Metabolites

| Compound | Animal Model | Route of Administration | LD50 Value |

| BHT | Rat | Oral | >6,000 mg/kg[4] |

| BHT | Rat | Dermal | >2,000 mg/kg[4] |

| BHT | Mouse | Intraperitoneal | 3550 mg/kg[5] |

| BHT-OOH (Metabolite) | Mouse | Intraperitoneal | 190 mg/kg[5] |

| DBQ (Metabolite) | Mouse | Intraperitoneal | 2270 mg/kg[5] |

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test sample (BHT)

-

Standard antioxidant (e.g., Ascorbic acid)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare various concentrations of the BHT test sample and the standard antioxidant in methanol.

-

In a test tube or microplate well, mix a defined volume of the DPPH solution with a defined volume of the sample or standard solution. A blank containing only methanol and the DPPH solution should also be prepared.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Determination of BHT in Food Samples by HPLC

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 column

-

Acetonitrile (ACN)

-

Water

-

Hexane

-

BHT standard

-

Food sample

Procedure:

-

Sample Preparation:

-

Homogenize the food sample.

-

Extract BHT from the sample using a suitable solvent system, such as hexane.

-

Centrifuge the mixture and collect the organic phase.

-

Evaporate the solvent and redissolve the residue in the mobile phase.

-

-

HPLC Analysis:

-

Set the HPLC system with a C18 column and a mobile phase of ACN and water in a gradient elution.

-

Set the UV detector to a wavelength of 280 nm.

-

Inject the prepared sample and BHT standards into the HPLC system.

-

Identify and quantify BHT in the sample by comparing the retention time and peak area with those of the standards.

-

BHT and Cellular Signaling Pathways

Recent research has explored the effects of BHT on various cellular signaling pathways, which is of particular interest in the context of drug development and toxicology.

Mitogen-Activated Protein Kinase (MAPK) Pathway

BHT and its metabolites, such as BHT-hydroperoxide (BHTOOH), have been shown to activate the MAPK signaling cascade, including ERK, JNK, and p38. This activation can influence cellular processes like proliferation, differentiation, and apoptosis. The activation of ERK by BHTOOH is thought to involve the formation of a reactive quinone methide metabolite.

NF-κB Signaling Pathway

BHT has been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By blocking NF-κB activation, BHT can suppress the expression of pro-inflammatory genes, suggesting a potential anti-inflammatory role.

Experimental Workflow for Investigating BHT's Effect on Cell Signaling

Conclusion

Antioxidant 264, or BHT, remains a cornerstone of industrial and consumer product preservation due to its cost-effectiveness and high efficacy. Its well-understood free radical scavenging mechanism provides a robust defense against oxidative degradation. As research continues to unravel its interactions with biological systems, particularly its influence on cellular signaling pathways, new perspectives on its applications and potential therapeutic roles may emerge. This guide serves as a foundational resource for scientists and researchers seeking a deeper technical understanding of this important synthetic antioxidant.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS | MDPI [mdpi.com]

- 3. Cytotoxicity of butylated hydroxytoluene and butylated hydroxyanisole in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Protocol: Incorporation of a Novel Kinase Inhibitor, Compound-X, into Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the preparation and use of Compound-X, a novel kinase inhibitor, as a supplement in cell culture media. The following guidelines are intended to ensure consistent and reproducible results in cell-based assays. Proper handling and storage of both the compound and the supplemented media are critical for maintaining its biological activity.

Mechanism of Action

Compound-X is a potent and selective inhibitor of the hypothetical "Kinase-Y" signaling pathway. This pathway is a critical regulator of cell proliferation and survival. By binding to the ATP-binding pocket of Kinase-Y, Compound-X prevents its phosphorylation and subsequent activation of downstream targets, leading to cell cycle arrest and apoptosis in susceptible cell lines.

Caption: Hypothetical signaling pathway of Compound-X.

Quantitative Data Summary

The following table summarizes the effect of Compound-X on the viability of the RAW 264.7 cell line after a 48-hour incubation period.[1] Data was obtained using a standard MTT assay.

| Concentration of Compound-X (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 0.1 | 98 ± 5.1 |

| 1 | 85 ± 6.2 |

| 10 | 52 ± 7.3 |

| 100 | 15 ± 3.8 |

Experimental Protocols

Preparation of Compound-X Stock Solution

Materials:

-

Compound-X powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Calculate the required mass of Compound-X to prepare a 10 mM stock solution in DMSO.

-

Weigh the Compound-X powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution until the Compound-X is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Incorporation of Compound-X into Cell Culture Media

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

10 mM Compound-X stock solution

-

Sterile conical tubes

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Thaw an aliquot of the 10 mM Compound-X stock solution at room temperature.

-

Pre-warm the complete cell culture medium to 37°C in a water bath.

-

Perform a serial dilution of the Compound-X stock solution in the complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Gently mix the supplemented medium by inverting the tube several times.

-

Use the freshly prepared Compound-X-supplemented medium for your cell culture experiments.

Caption: Workflow for preparing Compound-X supplemented media.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium

-

Compound-X-supplemented media at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., isopropanol with 0.04 N HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Remove the old medium and replace it with 100 µL of fresh medium containing different concentrations of Compound-X (and a vehicle control).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization solution to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.[2]

References

Application Notes and Protocols for DO-264 in Lipid Peroxidation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DO-264 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain-containing protein 12 (ABHD12). ABHD12 is a lipase that plays a role in the metabolism of lysophosphatidylserine (lyso-PS), a class of signaling lipids. Recent research has identified a novel application for this compound in the study of lipid peroxidation, particularly in the context of ferroptosis. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.

These application notes provide an overview of the use of this compound to potentiate lipid peroxidation-driven cell death and offer detailed protocols for its application in in vitro lipid peroxidation studies.

Mechanism of Action in Lipid Peroxidation

This compound does not directly induce lipid peroxidation. Instead, it enhances lipid peroxidation initiated by other agents, such as the glutathione peroxidase 4 (GPX4) inhibitor, RSL3. GPX4 is a key enzyme that detoxifies lipid hydroperoxides. By inhibiting GPX4 with RSL3, intracellular lipid peroxidation is increased, leading to ferroptosis.

This compound potentiates this effect by inhibiting ABHD12. The inhibition of ABHD12 leads to an accumulation of its substrates, including polyunsaturated fatty acid (PUFA)-containing lysophospholipids. These PUFA-containing lipids are highly susceptible to peroxidation and their accumulation likely provides an increased substrate pool for the lipid peroxidation chain reaction initiated by GPX4 inhibition, thereby sensitizing cells to ferroptosis.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on cell viability in the presence of the ferroptosis inducer RSL3 in HT1080 fibrosarcoma cells.

| Treatment | Concentration | Cell Viability (% of Control) | Fold Decrease in Viability (vs. RSL3 alone) |

| DMSO (Control) | - | 100% | - |

| RSL3 | 100 nM | ~50% | - |

| This compound | 1 µM | ~100% | - |

| This compound + RSL3 | 1 µM + 100 nM | ~25% | ~2-fold |

Note: This data is synthesized from the findings of Kathman SG, et al. (2020) in ACS Chemical Biology, where it was shown that this compound significantly enhances RSL3-induced cell death. The exact percentages are illustrative of the potentiation effect.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay to Assess Potentiation of Ferroptosis

This protocol details the methodology to assess the effect of this compound on the viability of cancer cells treated with a ferroptosis-inducing agent like RSL3.

Materials:

-

HT1080 fibrosarcoma cells (or other relevant cancer cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin

-

This compound (selective ABHD12 inhibitor)

-

RSL3 (GPX4 inhibitor)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HT1080 cells in a 96-well plate at a density of 2,500 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of RSL3 in DMSO.

-

Prepare serial dilutions of this compound and RSL3 in cell culture medium.

-

-

Cell Treatment:

-

After 24 hours, treat the cells with the compounds. For a typical experiment, the following groups are recommended:

-

Vehicle control (DMSO)

-

This compound alone (e.g., 1 µM)

-

RSL3 alone (e.g., a range of concentrations from 10 nM to 1 µM to determine the EC₅₀)

-

This compound (1 µM) in combination with a range of RSL3 concentrations.

-

-

Add the compounds to the respective wells and incubate for an additional 24-48 hours.

-

-

Cell Viability Measurement:

-

After the incubation period, measure cell viability using a preferred method. For CellTiter-Glo®, add the reagent according to the manufacturer's instructions and measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control cells (set to 100%).

-

Plot dose-response curves for RSL3 alone and in combination with this compound to determine the shift in EC₅₀.

-

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes how to directly measure lipid peroxidation in cells treated with this compound and RSL3 using the fluorescent lipid peroxidation sensor C11-BODIPY 581/591. This probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

-

Cells of interest (e.g., HT1080)

-

This compound

-

RSL3

-

C11-BODIPY 581/591 (from a commercial supplier)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in an appropriate format for the detection method (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry).

-

Allow cells to adhere overnight.

-

Treat cells with this compound (e.g., 1 µM) for a predetermined time (e.g., 4-24 hours) prior to adding the ferroptosis inducer.

-

Add RSL3 (e.g., 100 nM) and incubate for the desired duration (e.g., 6-8 hours). Include appropriate controls (vehicle, this compound alone, RSL3 alone).

-

-

Staining with C11-BODIPY 581/591:

-

Prepare a 2.5 mM stock solution of C11-BODIPY 581/591 in DMSO.

-

Thirty minutes to one hour before the end of the RSL3 treatment, add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-2 µM.

-

Incubate the cells at 37°C for 30-60 minutes, protected from light.

-

-

Sample Preparation for Analysis:

-

For Microscopy: Gently wash the cells twice with warm PBS. Add fresh PBS or imaging buffer to the wells.

-

For Flow Cytometry: Gently wash the cells twice with warm PBS. Detach the cells using a non-enzymatic cell dissociation solution (e.g., Accutase or scraping). Resuspend the cells in PBS.

-

-

Fluorescence Measurement:

-

Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for the reduced (red fluorescence, ~581/591 nm Ex/Em) and oxidized (green fluorescence, ~488/510 nm Ex/Em) forms of the probe.

-

Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the green (e.g., FITC channel) and red (e.g., PE or PE-Texas Red channel) channels.

-

-

Data Analysis:

-

Calculate the ratio of green to red fluorescence intensity for each cell or for the entire cell population. An increase in the green/red ratio indicates an increase in lipid peroxidation.

-

Compare the ratios across the different treatment groups to quantify the effect of this compound on RSL3-induced lipid peroxidation.

-

Visualizations

Caption: Signaling pathway of this compound in potentiating ferroptosis.

Caption: Workflow for measuring lipid peroxidation with this compound.

Application Notes and Protocols: DO-264 as a Neuroprotective Supplement in Animal Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DO-264, a novel D3 dopamine receptor-preferring agonist, as a potential neuroprotective agent in preclinical animal models of Parkinson's Disease (PD). The following sections detail the mechanism of action, experimental protocols, and key findings from studies investigating the efficacy of this compound.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] Current therapeutic strategies primarily focus on managing symptoms. The exploration of neuroprotective agents that can slow or halt the degenerative process is a critical area of research. This compound has emerged as a promising candidate, demonstrating significant neuroprotective effects in established toxin-induced animal models of PD.[1]

Mechanism of Action

This compound is a novel D3 dopamine receptor-preferring agonist.[1] Its neuroprotective properties are believed to be mediated through its interaction with the D3 receptor. Pretreatment with a D3 receptor antagonist, U99194, has been shown to significantly diminish the neuroprotective effects of this compound, confirming the critical role of this receptor in its mechanism of action.[1]

The proposed downstream effects of D3 receptor activation by this compound include:

-

Upregulation of Neurotrophic Factors: Treatment with this compound has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the brains of mice treated with neurotoxins.[1] These neurotrophic factors are crucial for neuronal survival, growth, and differentiation.

-

Inhibition of Microglial Activation: this compound has been observed to block the activation of microglia, the resident immune cells of the central nervous system.[1] Chronic microglial activation contributes to neuroinflammation and neuronal damage in PD.

-

Protection Against Proteasomal Inhibition: The compound has demonstrated the ability to block proteasomal inhibition, a key pathological feature in some models of PD that leads to the accumulation of misfolded proteins and neuronal death.[1]

Signaling Pathway of this compound

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Protocols

The neuroprotective effects of this compound have been evaluated in two distinct mouse models of Parkinson's disease: the MPTP-induced model and the lactacystin-induced model.

MPTP-Induced Neurodegeneration Model

This model utilizes the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons.[1]

Experimental Workflow:

Caption: Workflow for the MPTP-induced Parkinson's disease model.

Detailed Protocol:

-

Animals: C57BL/6 male mice are used.[1]

-

This compound Pretreatment: Mice are pretreated with this compound at doses of 1 mg/kg or 5 mg/kg (or vehicle control) via intraperitoneal (i.p.) injection once daily for 7 consecutive days.[1]

-

MPTP Administration: Following the pretreatment period, mice are administered MPTP hydrochloride (20 mg/kg, i.p.) twice a day for 2 successive days.[1]

-